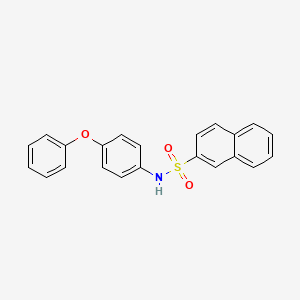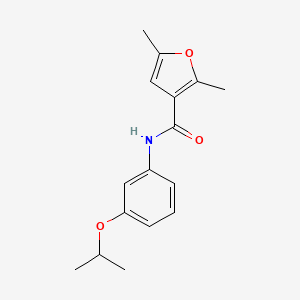![molecular formula C17H15Cl2NO4 B5309655 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCB-MO and has been synthesized through a multi-step process.
作用机制
The mechanism of action of DCB-MO is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. DCB-MO has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. DCB-MO has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DCB-MO has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. DCB-MO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer effects, DCB-MO has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of DCB-MO is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential as a fluorescent probe for the detection of heavy metal ions. However, one limitation of DCB-MO is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of DCB-MO. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of DCB-MO to better understand its anticancer effects. Additionally, further studies are needed to explore the potential applications of DCB-MO in material science and environmental science.
合成方法
DCB-MO is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-nitrobenzaldehyde to form 2-nitro-3,4-dichlorobenzaldehyde. This intermediate is then reduced to 2-amino-3,4-dichlorobenzaldehyde, which is subsequently reacted with morpholine and phosgene to form DCB-MO.
科学研究应用
DCB-MO has potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DCB-MO has been studied for its potential as an anticancer agent. In material science, DCB-MO has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds. In environmental science, DCB-MO has been used as a fluorescent probe for the detection of heavy metal ions.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2,6-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-11-5-4-10(8-12(11)19)15-9-20(6-7-24-15)17(23)16-13(21)2-1-3-14(16)22/h1-5,8,15,21-22H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWAGKAUMOHWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC=C2O)O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-hydroxy-3-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5309574.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)



![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)
![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)


![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)